Diethylphenobarbital

Description

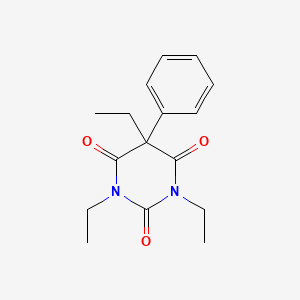

Diethylphenobarbital (C₁₆H₂₀N₂O₃, monoisotopic mass: 288.1474 Da) is a barbiturate derivative characterized by two ethyl substitutions on its core structure . Its IUPAC InChIKey (UGVJFCFVDRFHFP-UHFFFAOYSA-N) distinguishes it from other barbiturates, such as phenobarbital or mephobarbital, by its unique substituent arrangement.

Properties

CAS No. |

38024-60-1 |

|---|---|

Molecular Formula |

C16H20N2O3 |

Molecular Weight |

288.34 g/mol |

IUPAC Name |

1,3,5-triethyl-5-phenyl-1,3-diazinane-2,4,6-trione |

InChI |

InChI=1S/C16H20N2O3/c1-4-16(12-10-8-7-9-11-12)13(19)17(5-2)15(21)18(6-3)14(16)20/h7-11H,4-6H2,1-3H3 |

InChI Key |

UGVJFCFVDRFHFP-UHFFFAOYSA-N |

Canonical SMILES |

CCC1(C(=O)N(C(=O)N(C1=O)CC)CC)C2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethylphenobarbital typically involves the condensation of diethyl malonate with urea in the presence of a strong base. This reaction forms a barbituric acid derivative, which is then further modified to produce this compound. The reaction conditions usually require a controlled temperature and pH to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure consistency and efficiency. The final product is subjected to rigorous quality control measures, including high-performance liquid chromatography (HPLC) and mass spectrometry, to confirm its purity and potency .

Chemical Reactions Analysis

Types of Reactions

Diethylphenobarbital undergoes several types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized derivatives.

Reduction: The addition of hydrogen or removal of oxygen, resulting in reduced forms of the compound.

Substitution: Replacement of one functional group with another, often involving halogenation or alkylation reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and halogenating agents like bromine. The reactions are typically carried out under controlled conditions, including specific temperatures, pressures, and pH levels, to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of carboxylic acid derivatives, while reduction may produce alcohols or amines. Substitution reactions can yield various halogenated or alkylated derivatives .

Scientific Research Applications

Diethylphenobarbital has a wide range of applications in scientific research, including:

Chemistry: Used as a model compound to study the reactivity and stability of barbiturates under different conditions.

Biology: Employed in studies investigating the effects of barbiturates on cellular processes and neurotransmitter activity.

Medicine: Utilized in preclinical research to evaluate its potential as an anticonvulsant and sedative agent.

Industry: Applied in the development of new pharmaceutical formulations and as a reference standard in quality control laboratories

Mechanism of Action

Diethylphenobarbital exerts its effects by enhancing the activity of GABA at the GABA_A receptors in the brain. This leads to an increase in chloride ion influx, resulting in hyperpolarization of the neuronal membrane and inhibition of nerve transmission. The compound may also inhibit calcium channels, reducing the release of excitatory neurotransmitters .

Comparison with Similar Compounds

Table 1: Key Structural and Molecular Properties

Key Observations :

- This compound has larger ethyl groups compared to phenobarbital, increasing its molecular weight and likely altering lipid solubility. This may influence its absorption and distribution compared to phenobarbital, which lacks alkyl substitutions .

- Hydroxyphenobarbital introduces a polar hydroxyl group, enhancing water solubility and possibly reducing blood-brain barrier penetration compared to this compound .

Pharmacokinetic and Pharmacodynamic Differences

Metabolic Pathways and Half-Life

- Phenobarbital: Primarily metabolized via hepatic cytochrome P450 enzymes, with a half-life of 53–118 hours in adults. Its lack of alkyl groups facilitates slower elimination .

- This compound: Ethyl groups may prolong half-life due to increased lipophilicity, but this remains speculative due to the absence of clinical data .

- Dimethylphenobarbital: Methyl substitutions reduce metabolic stability, leading to a shorter half-life (~34–46 hours) compared to phenobarbital .

- Hydroxyphenobarbital: The hydroxyl group likely accelerates renal excretion, reducing systemic exposure compared to non-polar derivatives .

Pharmacological Effects

- Phenobarbital: Acts as a GABA-A receptor agonist, enhancing inhibitory neurotransmission. Used for epilepsy and sedation .

- Dimethylphenobarbital: Approved for epilepsy; its methyl groups reduce potency compared to phenobarbital but improve tolerability .

- Hydroxyphenobarbital: Limited utility due to rapid elimination; primarily a metabolite of phenobarbital with minimal intrinsic activity .

Clinical and Research Implications

- This compound’s lack of patent and literature records highlights its status as a research compound rather than a therapeutic agent .

- Dimethylphenobarbital and phenobarbital remain clinically relevant due to established efficacy, while hydroxyphenobarbital serves primarily as a metabolic byproduct .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.